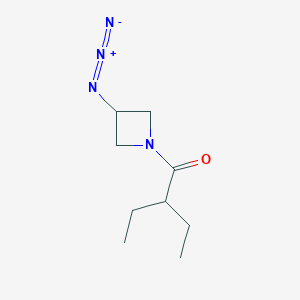
1-(3-Azidoazetidin-1-yl)-2-(p-tolyl)ethan-1-one
Übersicht
Beschreibung
1-(3-Azidoazetidin-1-yl)-2-(p-tolyl)ethan-1-one, also known as 3-azidoazetidine-1-yl-2-p-tolylethan-1-one, is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile and highly reactive compound that can be used in a number of different experiments, including a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Organic Compounds
Research has focused on the synthesis of heterocyclic compounds utilizing reactions that involve azidoazetidine derivatives. For instance, the synthesis of terminal bis-acetylenes derived from 1,2-bis(1H-tetrazol-5-yl)ethane was explored, demonstrating the potential of azidoazetidine derivatives in creating heterocyclic assemblies bearing 1,2,3-triazole and tetrazole cycles through Cu-catalyzed [3+2] cycloaddition reactions (Ishmetova et al., 2016). Such synthetic methodologies facilitate the construction of complex molecular structures with potential applications in materials science and pharmaceuticals.
Antibacterial and Anticancer Properties
The exploration of antibacterial and anticancer properties of compounds containing azidoazetidine or related structures has been a significant focus. For instance, novel Schiff base and azetidinone derivatives were synthesized and evaluated for their antibacterial activity, showing effectiveness against strains such as Staphylococcus aureus and Escherichia coli (Vashi & Naik, 2004). Moreover, the synthesis of new 3-heteroarylindoles as potential anticancer agents presented compounds with moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line, highlighting the therapeutic potential of these molecules (Abdelhamid et al., 2016).
Chemical and Physical Properties
Azidoazetidine derivatives have also been used to study the influence of temperature and solvents on molecular interactions of benzotriazole substituted 1,3,4-thiadiazole derivatives. Such research provides insights into how structural modifications and solvent choice affect the thermodynamic properties of these compounds, with implications for their use in various chemical processes and material design (Godhani et al., 2019).
Eigenschaften
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-2-4-10(5-3-9)6-12(17)16-7-11(8-16)14-15-13/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQFYDWYUWLCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















